molecular formula C27H31N7O2 B2694524 Palbociclib-propargyl CAS No. 2366269-23-8

Palbociclib-propargyl

Numéro de catalogue B2694524
Numéro CAS: 2366269-23-8
Poids moléculaire: 485.592
Clé InChI: SLFZXPQZLOODKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Palbociclib-propargyl is a chemical compound that belongs to the class of drugs known as cyclin-dependent kinase inhibitors. It is a derivative of Palbociclib, a drug approved by the FDA for the treatment of breast cancer. Palbociclib-propargyl is a potential therapeutic agent for the treatment of various types of cancer.

Mécanisme D'action

Palbociclib-propargyl inhibits the activity of cyclin-dependent kinases 4 and 6, which are involved in the regulation of the cell cycle. By blocking these enzymes, Palbociclib-propargyl prevents cancer cells from dividing and growing. This leads to the inhibition of tumor growth and the induction of cell death.
Biochemical and Physiological Effects:
Palbociclib-propargyl has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also enhances the efficacy of other chemotherapeutic agents. In addition, Palbociclib-propargyl has been shown to reduce the expression of genes involved in cell proliferation and survival.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of Palbociclib-propargyl in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other chemotherapeutic agents. However, one of the limitations of Palbociclib-propargyl is its potential toxicity, which requires further investigation.

Orientations Futures

There are several future directions for the research on Palbociclib-propargyl. One of the areas of interest is the development of more potent and selective inhibitors of cyclin-dependent kinases. Another area of interest is the investigation of the potential use of Palbociclib-propargyl in combination with other chemotherapeutic agents. In addition, the development of novel drug delivery systems for Palbociclib-propargyl could improve its efficacy and reduce its potential toxicity.
Conclusion:
Palbociclib-propargyl is a promising therapeutic agent for the treatment of various types of cancer. Its ability to inhibit the activity of cyclin-dependent kinases makes it a potential candidate for combination therapy with other chemotherapeutic agents. Further research is needed to investigate its potential toxicity and to develop more potent and selective inhibitors of cyclin-dependent kinases.

Méthodes De Synthèse

The synthesis of Palbociclib-propargyl involves the reaction of Palbociclib with propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.

Applications De Recherche Scientifique

Palbociclib-propargyl has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer such as breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells by blocking the activity of cyclin-dependent kinases, which are enzymes that control the cell cycle. Palbociclib-propargyl has also been shown to enhance the efficacy of other chemotherapeutic agents.

Propriétés

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-prop-2-ynylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2/c1-4-11-32-12-14-33(15-13-32)21-9-10-23(28-16-21)30-27-29-17-22-18(2)24(19(3)35)26(36)34(25(22)31-27)20-7-5-6-8-20/h1,9-10,16-17,20H,5-8,11-15H2,2-3H3,(H,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZXPQZLOODKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC#C)C5CCCC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palbociclib-propargyl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.